LogP Advantage: Achieving Optimal CNS Lipophilicity with the N-Ethyl Substituent
The (1-Ethylpiperidin-4-yl)methanol possesses a predicted logP of 0.65, placing it within the optimal lipophilicity range for CNS drug candidates, unlike the N-methyl analog which has a logP of -0.03 and may exhibit poor passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.6485 (Predicted) |
| Comparator Or Baseline | (1-Methylpiperidin-4-yl)methanol: LogP = -0.031 (Predicted) |
| Quantified Difference | Δ LogP = ~0.68 |
| Conditions | Predicted values (ACD/Labs Percepta) |
Why This Matters
This logP difference dictates the compound's suitability for CNS targets; the ethyl derivative is inherently more CNS-permeable, guiding medicinal chemists toward it for neurological drug projects.
- [1] Chembase. (1-methylpiperidin-4-yl)methanol. ChemBase ID: 34293. Available at: http://www.chembase.cn/molecule-34293.html View Source
